Differentiation by Lipophilicity: Comparing 1-Bromo-3-butoxy-5-nitrobenzene with 1-Bromo-3-methoxy-5-nitrobenzene
Computational predictions demonstrate that 1-Bromo-3-butoxy-5-nitrobenzene is significantly more lipophilic than its methoxy analog. This difference in calculated LogP values provides a quantitative basis for selecting the butoxy derivative when increased hydrophobicity is desired for membrane permeability or organic phase partitioning [1][2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA = 3.2 |
| Comparator Or Baseline | 1-Bromo-3-methoxy-5-nitrobenzene: XLogP3-AA = 2.4 |
| Quantified Difference | ΔLogP ≈ 0.8 (Target compound is approximately 6.3 times more lipophilic, based on a logarithmic scale) |
| Conditions | XLogP3-AA computational model (PubChem) |
Why This Matters
This quantifiable increase in lipophilicity directly impacts the compound's behavior in biological assays and liquid-liquid extractions, making it a preferred building block for medicinal chemistry programs requiring improved membrane interaction or organic solubility.
- [1] PubChem. 1-Bromo-3-methoxy-5-nitrobenzene. https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3-methoxy-5-nitrobenzene View Source
- [2] PubChem. CID 20487875. https://pubchem.ncbi.nlm.nih.gov/compound/20487875 View Source
